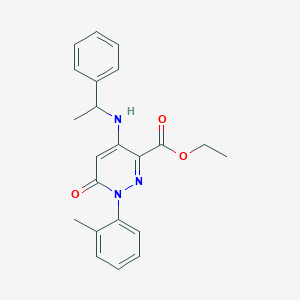
Ethyl 6-oxo-4-((1-phenylethyl)amino)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(1-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, an ester group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-[(1-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method includes the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyridazine ring. This intermediate is then reacted with 1-phenylethylamine under controlled conditions to introduce the amino group. The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and the use of catalysts are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(1-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(1-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-[(1-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl acetate
- Phenylacetic acid derivatives
Uniqueness
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(1-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-(1-phenylethylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-4-28-22(27)21-18(23-16(3)17-11-6-5-7-12-17)14-20(26)25(24-21)19-13-9-8-10-15(19)2/h5-14,16,23H,4H2,1-3H3 |
InChI Key |
CFCCFPPUAHQJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(C)C2=CC=CC=C2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















